molecular formula C8H7N5O2 B13989322 3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine

3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine

Cat. No.: B13989322
M. Wt: 205.17 g/mol
InChI Key: CGOKQILWLRACNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methyl group at the third position, a nitro group at the fifth position, and a 1H-1,2,3-triazol-1-yl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine typically involves a multi-step process. One common method includes the following steps:

    Nitration: The nitration of 3-methylpyridine to introduce a nitro group at the fifth position.

    Halogenation: The halogenation of the nitrated compound to introduce a halogen atom at the second position.

    Substitution: The substitution of the halogen atom with a 1H-1,2,3-triazol-1-yl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-methyl-5-amino-2-(1H-1,2,3-triazol-1-yl)pyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine can be compared with other pyridine derivatives and triazole-containing compounds:

    3-Methyl-5-nitropyridine: Lacks the triazolyl group, which may result in different chemical reactivity and biological activity.

    2-(1H-1,2,3-Triazol-1-yl)pyridine: Lacks the methyl and nitro groups, which may affect its overall properties.

    5-Nitro-2-(1H-1,2,3-triazol-1-yl)pyridine: Lacks the methyl group, which may influence its chemical behavior and applications.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

3-methyl-5-nitro-2-(triazol-1-yl)pyridine

InChI

InChI=1S/C8H7N5O2/c1-6-4-7(13(14)15)5-9-8(6)12-3-2-10-11-12/h2-5H,1H3

InChI Key

CGOKQILWLRACNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2C=CN=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.